N-propan-2-yl-2-pyrrolidin-1-ylacetamide
Description
Properties
IUPAC Name |
N-propan-2-yl-2-pyrrolidin-1-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-8(2)10-9(12)7-11-5-3-4-6-11/h8H,3-7H2,1-2H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKYFJQZMLDYED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Variations in Acetamide Derivatives
2-Iodo-N-(prop-2-yn-1-yl)acetamide (C5H7INO)
- Molecular Weight : 255.03 g/mol .
- Key Features : Contains an iodine atom and a propargyl (prop-2-yn-1-yl) group.
- Comparison: The iodine substituent increases molecular weight and polarizability compared to the target compound. The propargyl group introduces sp-hybridized carbons, enhancing reactivity (e.g., in click chemistry applications). However, its synthesis yield is notably low (5%), suggesting synthetic challenges .
N-benzyl-2-iodo-N-(prop-2-yn-1-yl)acetamide (C12H12INO)
- Molecular Weight : 313.13 g/mol .
- Key Features : Incorporates a benzyl group and iodine.
- The iodine and propargyl groups further differentiate its reactivity profile from the target compound.
Pyrrolidine-Containing Analogs
N-(4-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide (C14H18N2O2)
- Key Features : Aryl substitution (4-acetylphenyl) with a pyrrolidine group .
- This contrasts with the target’s aliphatic isopropyl group, which prioritizes steric effects over aromatic interactions.
N,N-dimethyl-2-(1H-pyrazol-1-yl)acetamide (C6H10N4O)
- Key Features : Pyrazole ring and dimethylamine substitution .
- Comparison : The pyrazole’s hydrogen-bonding capability and planar structure differ from the pyrrolidine’s flexibility. The dimethyl group reduces steric hindrance compared to the target’s isopropyl substituent.
Heterocyclic and Aliphatic Side-Chain Variations
2-(1,4-diazepan-1-yl)-N-prop-2-ynylacetamide (C10H17N3O)
- Molecular Weight : 195.26 g/mol .
- Key Features : Seven-membered diazepane ring and propargyl group.
- Comparison : The larger diazepane ring may enhance conformational flexibility compared to pyrrolidine. The propargyl group, as in , introduces distinct reactivity.
N-allylacetamide (C5H9NO)
Complex Heterocyclic Derivatives
N-(prop-2-yn-1-yl)-2-[(pyridin-4-ylmethyl)amino]propanamide (C12H15N3O)
- Molecular Weight : 217.27 g/mol .
- Key Features : Pyridine ring and propargyl group.
- This contrasts with the target’s non-aromatic pyrrolidine.
N-{[5-(propan-2-yl)-1,3-oxazol-2-yl]methyl}-N-(pyrrolidin-3-yl)acetamide (C13H21N3O2)
Preparation Methods
Amide Coupling via Carbodiimide-Mediated Activation
A primary route to N-propan-2-yl-2-pyrrolidin-1-ylacetamide involves activating the carboxylic acid precursor (2-pyrrolidin-1-ylacetic acid) with carbodiimide reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). In a representative procedure, 2-pyrrolidin-1-ylacetic acid (1 eq) is combined with isopropylamine (1.3 eq) in anhydrous pyridine. EDCI (3 eq) is added to facilitate the coupling, and the mixture is stirred at 25°C for 12 hours . Post-reaction workup includes dilution with water, extraction with ethyl acetate, and purification via silica gel chromatography or preparative HPLC. This method typically achieves yields of 19–44%, depending on the purity of starting materials .
Reaction Conditions Table
| Parameter | Value | Source |
|---|---|---|
| Coupling Agent | EDCI | |
| Solvent | Pyridine | |
| Temperature | 25°C | |
| Reaction Time | 12 hours | |
| Yield | 19–44% |
Palladium-Catalyzed Cross-Coupling for Intermediate Functionalization
Alternative approaches utilize palladium-catalyzed cross-coupling to construct the pyrrolidine-acetamide framework. For instance, a halogenated acetamide intermediate (e.g., 2-bromo-N-propan-2-ylacetamide) undergoes coupling with pyrrolidine in the presence of Pd₂(dba)₃ (0.1 eq), XantPhos (0.2 eq), and t-BuONa (2 eq) in toluene at 110°C under nitrogen . This method leverages aryl halide activation to introduce the pyrrolidine moiety, achieving moderate yields (35–50%) after prep-HPLC purification .
Catalytic System Optimization
-
Catalyst : Pd₂(dba)₃ enhances oxidative addition efficiency.
-
Ligand : XantPhos improves regioselectivity and stabilizes the palladium intermediate.
-
Base : t-BuONa facilitates deprotonation and accelerates transmetallation .
Reductive Amination of Keto Precursors
Reductive amination offers a versatile pathway by condensing 2-pyrrolidin-1-ylacetone with isopropylamine in the presence of a reducing agent. Sodium cyanoborohydride (NaBH₃CN) in methanol at 0–60°C selectively reduces the imine intermediate to the secondary amine . This method avoids the need for pre-functionalized halides and achieves yields up to 60% after solvent extraction and chromatography .
Mechanistic Considerations
-
Imine formation occurs via nucleophilic attack of isopropylamine on the carbonyl carbon.
-
NaBH₃CN selectively reduces the C=N bond without affecting other functional groups .
Industrial-Scale Production via Continuous Flow Chemistry
For large-scale synthesis, continuous flow reactors optimize reaction parameters such as residence time and temperature. A patented protocol involves pumping 2-pyrrolidin-1-ylacetyl chloride and isopropylamine through a heated reactor (70°C) with triethylamine as a base. The homogeneous mixture ensures rapid mixing, reducing side reactions and improving yields to 75–80% . Downstream processing includes acid-base extraction and crystallization from ethanol-water mixtures.
Advantages of Flow Chemistry
-
Enhanced heat transfer minimizes thermal degradation.
-
Scalability and reproducibility meet Good Manufacturing Practice (GMP) standards .
Microwave-Assisted Synthesis for Rapid Access
Microwave irradiation accelerates the amide bond formation between 2-pyrrolidin-1-ylacetic acid and isopropylamine. Using HATU (1.5 eq) as a coupling agent and DMF as a solvent, reactions complete within 15 minutes at 100°C. This method achieves comparable yields (45–50%) to traditional methods but reduces reaction time by over 90% .
Microwave Parameters
Comparative Analysis of Methodologies
Yield and Efficiency Table
| Method | Yield Range | Time | Scalability |
|---|---|---|---|
| EDCI Coupling | 19–44% | 12 h | Lab-scale |
| Palladium Catalysis | 35–50% | 24 h | Moderate |
| Reductive Amination | 50–60% | 6 h | Lab-scale |
| Flow Chemistry | 75–80% | 2 h | Industrial |
| Microwave-Assisted | 45–50% | 0.25 h | Lab-scale |
Key trade-offs emerge: flow chemistry offers superior scalability and yields, while microwave methods prioritize speed. EDCI coupling remains a staple for small-scale research due to its simplicity .
Q & A
Q. What role does the pyrrolidine ring conformation play in the molecular interactions of this compound?
- Methodological Answer : Analyze crystal structures to identify chair vs. boat conformations of the pyrrolidine ring. Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases or GPCRs). Compare with methyl-substituted analogs to assess steric effects on bioactivity .
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